molecular formula C18H21N3O5S B11156414 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one

Cat. No.: B11156414
M. Wt: 391.4 g/mol
InChI Key: DJUWJAQXTHIAME-UHFFFAOYSA-N
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Description

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the piperidin-4-one moiety, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 4-hydroxy-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol reagent, such as thiourea, under basic conditions.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of Piperidin-4-one Moiety: The final step involves the reaction of the acetylated intermediate with piperidin-4-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

    6,7-Dimethoxyquinazoline: Studied for its potential therapeutic applications in various diseases.

    Thiazoles: Exhibiting diverse biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one is unique due to the combination of the quinazolinone core with the piperidin-4-one moiety, which imparts distinct biological activities and potential therapeutic applications. The presence of the sulfanyl group further enhances its chemical reactivity and biological properties.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

6,7-dimethoxy-2-[[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H21N3O5S/c1-25-14-7-12-13(8-15(14)26-2)19-16(20-18(12)24)9-27-10-17(23)21-5-3-11(22)4-6-21/h7-8H,3-6,9-10H2,1-2H3,(H,19,20,24)

InChI Key

DJUWJAQXTHIAME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)N3CCC(=O)CC3)OC

Origin of Product

United States

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